

How to remove ozone interference in DNPH air sampling for formaldehyde.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Formaldehyde 2,4-Dinitrophenylhydrazone
Cat. No.:	B143268

[Get Quote](#)

Technical Support Center: Aldehyde and Ketone Air Sampling

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the air sampling of formaldehyde and other carbonyl compounds using 2,4-dinitrophenylhydrazine (DNPH) coated cartridges, with a specific focus on mitigating ozone interference.

Frequently Asked Questions (FAQs)

Q1: What is ozone interference in DNPH air sampling?

A1: Ozone present in the air sample can negatively interfere with the DNPH method for measuring formaldehyde and other carbonyls.[\[1\]](#)[\[2\]](#)[\[3\]](#) This interference occurs through two primary pathways:

- Degradation of DNPH: Ozone can react with the DNPH coating on the silica gel cartridge, reducing the amount of reagent available to react with the target carbonyl compounds.[\[1\]](#)[\[4\]](#)
- Degradation of Carbonyl-DNPH Derivatives: Ozone can also degrade the stable hydrazone derivatives that are formed after the reaction between DNPH and carbonyls.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Both of these reactions lead to a negative bias, resulting in the underestimation of carbonyl concentrations in the air sample.[4][5] The presence of ozone can sometimes be inferred by the appearance of new, unidentified peaks in the chromatogram with shorter retention times than the formaldehyde-hydrazone derivative.[1]

Q2: How can I remove ozone interference during my air sampling experiment?

A2: The most effective way to eliminate ozone interference is to remove ozone from the air stream before it reaches the DNPH cartridge.[1][6] This is typically achieved by using an ozone scrubber or a denuder placed in-line with and upstream of the DNPH sampling cartridge.[1][3]

Q3: What are ozone scrubbers and how do they work?

A3: Ozone scrubbers are cartridges filled with a chemical reagent that selectively reacts with and removes ozone from the air. The most commonly used reagent is granular potassium iodide (KI).[2][3] When ozone-laden air passes through the KI scrubber, the iodide (I^-) is oxidized to iodine (I_2), effectively consuming the ozone.[2][3]

The chemical reaction is as follows: $O_3 + 2I^- + H_2O \rightarrow I_2 + O_2 + 2OH^-$ [7]

Several manufacturers offer pre-packed, disposable ozone scrubber cartridges for this purpose.[2][8]

Q4: Are there any potential issues with using potassium iodide (KI) scrubbers?

A4: While highly effective, KI scrubbers can have some drawbacks under certain conditions. High humidity can be a concern, as moisture can lead to the deliquescence of the KI salt.[9] Additionally, byproducts of the ozone-KI reaction, such as iodine (I_2) and hydroxyl ions (OH^-), can potentially inhibit the derivatization kinetics or degrade the formed hydrazones.[4] One study suggested placing an acid-permeated filter between the KI scrubber and the DNPH cartridge to neutralize the hydroxyl byproduct and improve collection efficiency.[4]

Troubleshooting Guide

Problem	Possible Cause	Recommended Solution
Low or no recovery of formaldehyde, especially in outdoor or high-ozone environments.	Ozone interference degrading the DNPH reagent and/or the formaldehyde-DNPH derivative.[1][3]	Place a potassium iodide (KI) ozone scrubber in-line, immediately upstream of the DNPH cartridge.[1][3][6]
Unidentified peaks appearing in the chromatogram before the formaldehyde-DNPH peak.	This can be an indicator of ozone interference and the formation of reaction byproducts.[1]	Implement an ozone scrubber as described above. Ensure the scrubber has not exceeded its capacity.
Inconsistent or lower-than-expected results even with a KI scrubber.	1. The scrubber's capacity may be exceeded.[10]2. High humidity affecting scrubber performance.[4]3. Byproducts from the ozone-KI reaction may be interfering.[4]	1. Replace the ozone scrubber with a new one. Check the manufacturer's specifications for scrubber capacity.[10]2. If sampling in a high-humidity environment, consider using a scrubber specifically designed for such conditions or consult literature for mitigation techniques.3. Consider placing an acid-permeated filter between the scrubber and the DNPH cartridge to neutralize alkaline byproducts.[4]
Clogging or high pressure drop in the sampling train.	Deliquescence of potassium iodide in the scrubber due to very high humidity.[9]	Some studies suggest gentle heating of the scrubber to prevent clogging, though this may not be practical for all setups.[9] Ensure the scrubber is not visibly wet or clumped before use.

Quantitative Data Summary

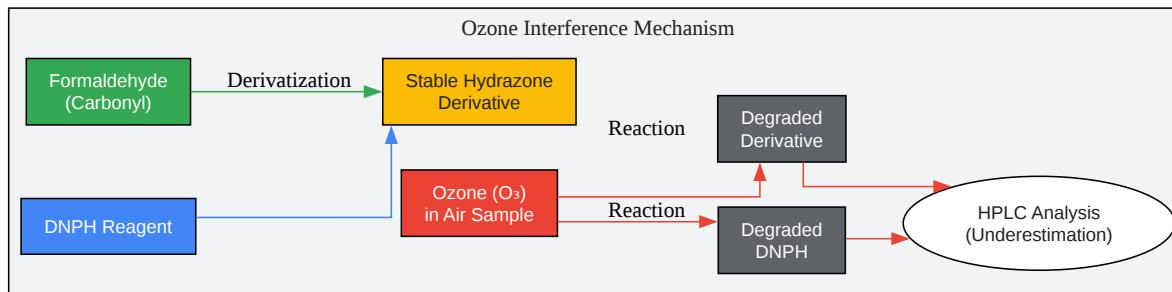
The efficiency and capacity of ozone scrubbers are critical for ensuring accurate measurements. Below is a summary of performance data for commercially available potassium

iodide (KI) scrubbers.

Parameter	Value	Conditions	Source
Ozone Scrubber Capacity	~10,000 ppb/hour	Not specified	[1]
Ozone Scrubber Capacity	100,000 ppb/hour	200 ppb ozone, 50% RH, 25°C	[10]
KI Sorbent Weight	1.4 g - 1.5 g	Per cartridge	[2]
Impact on Carbonyl Concentration without Scrubber	4.9% – 13.5% lower	Field and laboratory settings	[4] [5]

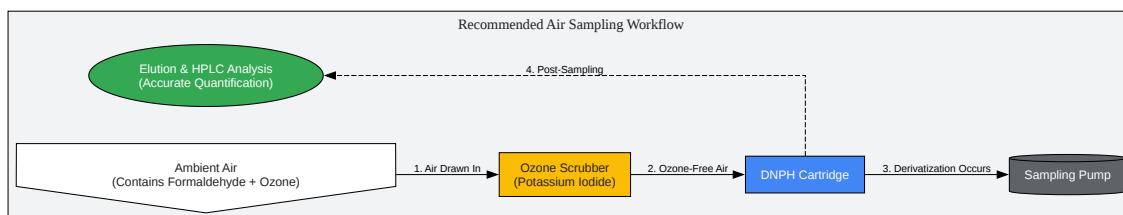
Experimental Protocols

Methodology for Using an Ozone Scrubber


This protocol describes the standard procedure for incorporating an ozone scrubber into the sampling train for formaldehyde measurement using DNPH cartridges, based on guidelines from EPA Method TO-11A and best practices.[\[1\]](#)[\[11\]](#)

- Preparation of Materials:
 - DNPH-coated silica gel cartridge.
 - Potassium Iodide (KI) ozone scrubber cartridge.
 - Air sampling pump capable of maintaining a constant flow rate (typically 0.1 to 1.5 L/min).
[\[3\]](#)
 - Flow meter for calibration.
 - Clean, inert tubing for connections.
- Sampling Train Assembly:
 - Ensure all components are at ambient temperature before assembly.

- Connect the outlet of the ozone scrubber cartridge to the inlet of the DNPH cartridge. The connection should be secure and leak-free. Many commercial cartridges use Luer-lock fittings for easy connection.
- Connect the outlet of the DNPH cartridge to the sampling pump using inert tubing.
- The assembly sequence should be: Air Inlet → Ozone Scrubber → DNPH Cartridge → Sampling Pump.


- Sample Collection:
 - Calibrate the flow rate of the sampling pump with the entire sampling train (scrubber and DNPH cartridge) in place.
 - Record the initial flow rate, start time, and ambient temperature and pressure.
 - Draw a known volume of air through the sampling train. The total volume will depend on the expected formaldehyde concentration and the desired detection limit.[\[3\]](#)
 - After sampling, record the final flow rate and stop time.
- Post-Sampling Handling:
 - Immediately after sampling, detach the DNPH cartridge from the ozone scrubber.
 - Seal both ends of the DNPH cartridge securely with the provided caps.[\[3\]](#)
 - Place the sealed cartridge in its protective packaging (e.g., a foil-lined pouch) and label it clearly.
 - Store the cartridge under refrigerated conditions (e.g., at 4°C) and protect it from light until analysis to ensure sample stability.[\[12\]](#)
 - The ozone scrubber is typically disposable and should be discarded according to laboratory safety procedures.

Visualizations

[Click to download full resolution via product page](#)

Caption: Logical diagram of ozone interference pathways.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for DNPH sampling with an ozone scrubber.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epa.gov [epa.gov]
- 2. waters.com [waters.com]
- 3. berkeleyanalytical.com [berkeleyanalytical.com]
- 4. aaqr.org [aaqr.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. sd-labio.com [sd-labio.com]
- 7. airknowledge.gov [airknowledge.gov]
- 8. skcltd.com [skcltd.com]
- 9. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 10. LpDNPHオゾンスクラバー S10L (Reversible Cartridge), Potassium Iodide (KI) 1.5 g, pkg of 10 ea | Sigma-Aldrich [sigmaaldrich.com]
- 11. epa.gov [epa.gov]
- 12. ww2.arb.ca.gov [ww2.arb.ca.gov]
- To cite this document: BenchChem. [How to remove ozone interference in DNPH air sampling for formaldehyde.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143268#how-to-remove-ozone-interference-in-dnph-air-sampling-for-formaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com